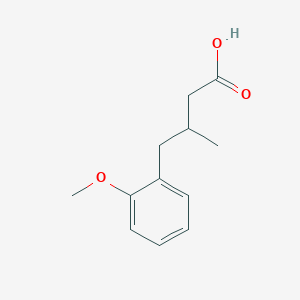

4-(2-Methoxyphenyl)-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXGTOBKXADUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 4 2 Methoxyphenyl 3 Methylbutanoic Acid

Retrosynthetic Disconnections and Pioneering Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process is achieved by breaking bonds and converting functional groups in a reverse-synthetic direction, using "transforms" to identify suitable synthons (idealized fragments) and their corresponding synthetic equivalents (real-world reagents). wikipedia.org

For 4-(2-Methoxyphenyl)-3-methylbutanoic acid, several logical disconnections can be proposed to guide its synthesis. A primary disconnection focuses on the carbon-carbon bond between the benzylic carbon (C4) and the carbon bearing the methyl group (C3). This leads to two key synthons: an electrophilic 2-methoxyphenylmethyl synthon and a nucleophilic synthon derived from propanoic acid.

A second strategic disconnection can be made at the C2-C3 bond. This approach identifies an acetic acid-derived nucleophile and a more complex electrophilic fragment containing the 2-methoxyphenyl and isopropyl moieties. However, the first disconnection is often more synthetically practical.

A third disconnection involves breaking the bond between the aromatic ring and the butanoic acid chain, suggesting a coupling reaction between an aryl nucleophile (e.g., a Grignard reagent from 2-bromoanisole) and a suitable four-carbon electrophile.

These retrosynthetic pathways form the basis for designing both linear and convergent synthetic routes, which are explored in the subsequent sections.

Classical and Established Synthetic Routes to the Core Structure

Traditional methods for constructing molecules like this compound rely on well-established, robust reactions that have been refined over decades of synthetic practice.

Carbon-Carbon Bond Formation Strategies (e.g., Grignard-mediated routes, alkylation processes)

The formation of the carbon skeleton is the cornerstone of the synthesis. Grignard reactions and alkylation processes are two of the most powerful tools for this purpose. mnstate.edufiveable.me

Grignard-Mediated Routes: A Grignard reagent, an organomagnesium halide (RMgX), acts as a potent nucleophile, readily attacking electrophilic carbon centers like those in carbonyls or epoxides. sigmaaldrich.comyoutube.com A plausible route starting from 2-bromoanisole (B166433) involves its conversion to 2-methoxyphenylmagnesium bromide. This Grignard reagent can then react with an appropriate electrophile, such as methylmalonic ester, followed by subsequent chemical transformations to yield the target acid.

Alternatively, the Grignard reagent can be reacted with a suitable epoxide, like isobutylene (B52900) oxide. This reaction opens the epoxide ring to form a new carbon-carbon bond, leading to an alcohol intermediate that can be oxidized to the desired carboxylic acid.

Alkylation Processes: Alkylation involves the transfer of an alkyl group from one molecule to another. In the context of synthesizing our target molecule, a key strategy is the alkylation of a malonic ester derivative. For instance, diethyl malonate can first be alkylated with a 2-methoxybenzyl halide. The resulting product can then be alkylated a second time with a methyl halide. Saponification and decarboxylation of the dialkylated malonic ester would then yield the final this compound. The predictability and high yields of such alkylations make this a reliable, albeit multi-step, approach. orgsyn.org

Functional Group Interconversion Pathways for Carboxylic Acid Synthesis

Once the carbon skeleton is assembled, the synthesis often requires manipulation of functional groups to arrive at the final carboxylic acid moiety. solubilityofthings.com Functional group interconversions (FGIs) are fundamental reactions that convert one functional group into another without altering the carbon framework. imperial.ac.uk

Common pathways to synthesize the carboxylic acid group include:

Oxidation of Primary Alcohols: If the carbon-carbon bond formation step results in a primary alcohol (e.g., from a Grignard reaction with an epoxide), it can be oxidized to the carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can achieve this transformation, often in a single step. imperial.ac.uk

Hydrolysis of Nitriles: A nitrile group (-CN) can serve as a synthetic equivalent for a carboxylic acid. wikipedia.org For example, a precursor halide can undergo nucleophilic substitution with sodium cyanide (NaCN) to introduce the nitrile. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the carboxylic acid.

Hydrolysis of Esters: Many synthetic routes, particularly those involving malonic ester synthesis, yield an ester as the penultimate product. This ester can be converted to the carboxylic acid via saponification (hydrolysis under basic conditions followed by an acidic workup). mnstate.edu

Multi-step Convergent and Linear Synthesis Approaches

Table 1: Comparison of Linear vs. Convergent Synthesis Strategies

| Parameter | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Sequential, step-by-step assembly from a single starting material. chemistnotes.com | Independent synthesis of key fragments followed by late-stage coupling. wikipedia.org |

| Overall Yield | Decreases multiplicatively with each step; often low for long sequences. uniurb.it | Generally higher as the final yield depends on fewer coupling steps. chemistnotes.com |

| Efficiency | Can be inefficient due to the compounding loss of material at each step. fiveable.me | More efficient as it allows for parallel synthesis and minimizes steps in the main chain. scholarsresearchlibrary.com |

| Example Route | 2-Methoxybenzaldehyde → Alcohol → Halide → Malonic Ester Alkylation → Methylation → Hydrolysis/Decarboxylation | (Fragment 1: 2-Methoxybenzyl halide) + (Fragment 2: Enolate of ethyl isobutyrate) → Coupling → Hydrolysis |

Modern and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop processes that are safer, more efficient, and environmentally benign.

Green Chemistry Principles and Atom Economy in Synthetic Design

Green chemistry is a framework of principles aimed at reducing the environmental impact of chemical processes. nih.govresearchgate.net A key metric within this framework is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com

An ideal reaction, such as an addition or rearrangement, would have a 100% atom economy, as all reactant atoms are found in the product. nih.gov In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that constitute waste. nih.gov

When designing a synthesis for this compound, these principles can be applied:

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. For example, a catalytic hydrogenation to reduce a double bond is preferable to using a stoichiometric metal hydride reducing agent.

Reaction Choice: Employing reactions with high atom economy, like cycloadditions or rearrangements where possible, is a core goal. nih.gov

Renewable Feedstocks: While not always feasible for this specific target, starting from renewable materials is a key green chemistry principle. researchgate.net

Table 2: Atom Economy Analysis of a Hypothetical Reaction Step

| Analysis of a Wittig Reaction (A Low Atom Economy Example) | |

|---|---|

| Reaction | 2-Methoxybenzaldehyde + (Ph)₃P=CH(CH₃)COOEt → Intermediate Alkene + (Ph)₃P=O |

| Desired Product Atoms | Atoms incorporated into the alkene intermediate which leads to the target acid. |

| Wasted Atoms | Triphenylphosphine (B44618) oxide ((Ph)₃P=O) is a major byproduct. |

| Atom Economy Calculation | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. primescholars.com |

| Conclusion | The large mass of the triphenylphosphine oxide byproduct makes the Wittig reaction have a very low atom economy, rendering it less "green" despite its synthetic utility. |

By prioritizing catalytic methods and convergent strategies, and by carefully selecting reactions that maximize the incorporation of starting materials into the final structure, the synthesis of this compound can be designed to be both efficient and more environmentally sustainable.

Asymmetric Synthesis and Stereochemical Control Strategies

The creation of the chiral center at the C3 position of this compound with a specific stereochemistry is a critical aspect of its synthesis. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for biological applications. Key strategies include the use of chiral catalysts, diastereoselective reactions, and chiral resolution.

Chiral Catalysis: One of the most elegant methods for establishing stereocenters is through the use of chiral catalysts. For structures containing a substituted phenyl group, such as the 2-methoxyphenyl moiety, chiral phosphoric acids have demonstrated significant success in related stereoselective syntheses. For instance, in the synthesis of Finerenone, which contains a 4-cyano-2-methoxyphenyl group, a chiral phosphoric acid catalyst is employed to achieve high yields and purity of the desired (S)-enantiomer. googleapis.com This type of catalysis facilitates a highly controlled transfer of chirality during the reaction, leading to a significant enantiomeric excess (ee). The catalyst forms a transient chiral environment around the substrate, directing the approach of reagents to one face of the molecule.

Diastereoselective Reactions: Alternatively, a chiral auxiliary can be temporarily incorporated into the molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration relative to the auxiliary's chiral center. After the desired stereochemistry is set, the auxiliary is removed. This approach allows for the formation of diastereomers in unequal amounts, which can then be separated more easily than enantiomers.

Chiral Resolution: When a racemic mixture of this compound is produced, chiral resolution can be employed to separate the enantiomers. This can be achieved by reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of the target carboxylic acid. The use of chiral substituted tartaric acid esters has been described for the resolution of similar complex intermediates. googleapis.com

Table 1: Illustrative Example of Chiral Catalyst Performance in an Analogous Asymmetric Reaction

| Catalyst Type | Enantiomeric Excess (ee) | Yield |

| Racemic Catalyst | 0% | High |

| Chiral Phosphoric Acid (S-catalyst) | >99% (for S-enantiomer) | High googleapis.com |

| Chiral Rhodium Complex | 95% | >90% |

| Chiral Ruthenium Complex | 98% | >95% |

This table presents typical data for asymmetric hydrogenation reactions to illustrate the effectiveness of different chiral catalysts. Data for the specific target compound is not publicly available.

Flow Chemistry and Continuous Processing for Efficient Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced efficiency, safety, and scalability. For a multi-step synthesis like that potentially required for this compound, flow chemistry can be particularly advantageous.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformations occur. The ability to precisely control parameters like temperature, pressure, and residence time leads to improved reaction selectivity and yield. The continuous-flow synthesis of Ibuprofen, a structurally related arylalkanoic acid, serves as an excellent model for this approach. nih.gov Researchers have demonstrated a multi-step continuous synthesis of Ibuprofen, which minimizes manual handling and purification steps between reactions. nih.gov Such a process for this compound could involve key steps like alkylation, oxidation, or hydrolysis performed in sequence within a closed-loop system. The use of 3D-printed column reactors and other specialized devices can further enhance the efficiency of such flow processes. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for an Analogous Process (e.g., Ibuprofen Synthesis)

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Yield | Variable, often lower | Generally higher, more consistent nih.gov |

| Safety | Higher risk with large volumes | Improved, small reaction volumes |

| Process Control | Limited | Precise control of parameters |

| Scalability | Difficult, requires larger reactors | Easier, by running for longer times |

Biocatalytic and Biosynthetic Transformation Approaches for Analogues and Related Structures

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild, environmentally friendly conditions. For producing chiral molecules like this compound, enzymes offer a powerful tool for asymmetric synthesis and kinetic resolution.

Biocatalytic Resolution: A common biocatalytic strategy is the kinetic resolution of a racemic mixture. Lipases are a class of enzymes frequently used for this purpose. In the presence of a racemic carboxylic acid, a lipase (B570770) can selectively esterify one enantiomer, allowing the unreacted enantiomer to be separated in high enantiomeric purity. A study on the resolution of 3-hydroxy-3-phenylpropanonitrile demonstrated that using an immobilized lipase from Pseudomonas fluorescens could effectively resolve a racemic mixture. nih.govnih.gov Immobilizing the enzyme on a solid support, such as modified silica (B1680970) nanoparticles, improves its stability and allows for easier recovery and reuse. nih.govnih.gov Furthermore, the addition of ionic liquids to the reaction medium has been shown to enhance both the efficiency and the enantioselectivity of the process. nih.govnih.gov

Biosynthesis: While direct biosynthesis of this compound may not be established, biosynthetic routes for related structures like 3-methylbutanoic acid are known. researchgate.net These pathways often start from common metabolites like α-keto acids and involve a series of enzymatic steps, including decarboxylation and oxidation, to form the final product. researchgate.net Research into engineering these pathways could potentially lead to the sustainable production of complex molecules and their analogues.

Table 3: Effect of Conditions on Biocatalytic Resolution of an Analogous Racemic Intermediate

| Biocatalyst System | Additive | Process Efficiency | Enantiomeric Excess (ee) |

| Free Lipase | None | Moderate | Moderate |

| Immobilized Lipase on Silica | None | High | Good |

| Immobilized Lipase on Silica | 1% [BMIM]Cl Ionic Liquid | 97.4% nih.govnih.gov | 79.5% nih.govnih.gov |

Data adapted from the resolution of 3-hydroxy-3-phenylpropanonitrile, demonstrating the principles of biocatalytic enhancement. nih.govnih.gov

Optimization of Reaction Conditions and Process Efficiency for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound is contingent upon the meticulous optimization of all reaction parameters. This involves a systematic investigation of solvents, reagent concentrations, temperature, reaction time, and catalysts to identify the conditions that maximize product formation while minimizing side reactions and impurities.

For example, in syntheses involving Grignard reactions or lithiation, the choice of an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is critical. The optimization process would involve screening different solvents and solvent mixtures to find the ideal balance of solubility and reactivity. Similarly, the temperature must be carefully controlled; many organometallic reactions require sub-zero temperatures to prevent side reactions, while subsequent steps might require heating to drive the reaction to completion.

In the synthesis of a related intermediate, 4-[2-(cyclopropylmethoxy)ethyl]phenol, specific conditions are detailed to maximize yield. The process involves the use of sodium methylate as a base in dimethyl sulfoxide (B87167) (DMSO) as a solvent, with reaction temperatures controlled to achieve a yield of 87.9% and a purity of 99.5% (GC). google.com This highlights the importance of selecting the right base-solvent combination. Further optimization could involve testing a matrix of different bases (e.g., sodium hydride, potassium tert-butoxide) and solvents to see if the yield or purity could be further improved.

Table 4: Example of Reaction Optimization for an Analogous Ether Synthesis Step

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield |

| Sodium Hydride | THF | 65 | 12 | 65% |

| Potassium Carbonate | Acetone | 56 | 24 | 50% |

| Sodium Methylate | DMSO | 60 | 8 | 72.5% google.com |

| Sodium Methylate | DMSO (optimized) | 30 -> 60 | 8 | >85% google.com |

This table illustrates how changing reaction parameters can significantly impact the outcome of a synthesis, with data drawn from an analogous process. google.com

Chemical Reactivity and Derivatization Studies of 4 2 Methoxyphenyl 3 Methylbutanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a precursor for numerous derivatives through a variety of reactions, including nucleophilic acyl substitution, reduction, and activation.

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid moiety of 4-(2-Methoxyphenyl)-3-methylbutanoic acid readily undergoes esterification and amidation, yielding a wide array of ester and amide derivatives.

Esterification: The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For example, reacting this compound with ethanol under acidic conditions yields ethyl 4-(2-methoxyphenyl)-3-methylbutanoate. Alternative methods, which may proceed under milder conditions, can also be employed for the synthesis of esters. nih.govorganic-chemistry.org

Amidation: Amides are typically synthesized by reacting the carboxylic acid with ammonia or a primary or secondary amine. Direct reaction requires high temperatures, so the transformation is often facilitated by first converting the carboxylic acid into a more reactive intermediate, such as an acid chloride. organic-chemistry.orgnih.gov Alternatively, coupling agents can be used to promote the reaction under milder conditions. The reaction with an amine results in the formation of a new carbon-nitrogen bond.

The following table summarizes typical esterification and amidation reactions.

| Reactant | Reagent(s) | Product Name | Product Structure |

| This compound | Methanol (B129727), H₂SO₄ | Methyl 4-(2-methoxyphenyl)-3-methylbutanoate | |

| This compound | Ethanol, H₂SO₄ | Ethyl 4-(2-methoxyphenyl)-3-methylbutanoate | |

| This compound | 1. SOCl₂ 2. Ammonia (NH₃) | 4-(2-Methoxyphenyl)-3-methylbutanamide | |

| This compound | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-4-(2-methoxyphenyl)-3-methylbutanamide |

Reduction and Oxidation Reactions of the Carboxylic Acid Functional Group

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, converting this compound into 4-(2-Methoxyphenyl)-3-methylbutan-1-ol. masterorganicchemistry.comic.ac.ukyoutube.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. An initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride reagent occurs first. youtube.com Weaker reducing agents like sodium borohydride (NaBH₄) are generally not potent enough to reduce carboxylic acids. libretexts.org

Oxidation: The carboxylic acid functional group is already in a high oxidation state. Therefore, it is generally resistant to further oxidation under typical conditions. Strong oxidative conditions would likely lead to the degradation of the molecule, including cleavage of the aromatic ring or the alkyl chain, rather than a selective transformation of the carboxyl group.

The table below illustrates the reduction of the carboxylic acid.

| Reactant | Reagent(s) | Product Name | Product Structure |

| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | 4-(2-Methoxyphenyl)-3-methylbutan-1-ol |

Formation of Acid Halides, Anhydrides, and Other Activated Derivatives for Subsequent Transformations

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into more reactive derivatives like acid halides and anhydrides.

Acid Halides: Acid chlorides are among the most common activated derivatives. They are readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgpearson.com This reaction replaces the hydroxyl group with a chlorine atom, forming 4-(2-Methoxyphenyl)-3-methylbutanoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

Acid Anhydrides: Acid anhydrides can be formed from carboxylic acids. Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid at high temperatures, though a more common laboratory method involves reacting an acid chloride with a carboxylate salt. This would yield 4-(2-Methoxyphenyl)-3-methylbutanoic anhydride (B1165640).

These activated derivatives are not typically isolated as final products but are used as reactive intermediates for the synthesis of esters, amides, and other compounds under milder conditions than those required for the parent carboxylic acid.

The following table summarizes the formation of these activated derivatives.

| Reactant | Reagent(s) | Product Name | Product Structure |

| This compound | Thionyl chloride (SOCl₂) | 4-(2-Methoxyphenyl)-3-methylbutanoyl chloride | |

| This compound | 1. SOCl₂ 2. Sodium 4-(2-methoxyphenyl)-3-methylbutanoate | 4-(2-Methoxyphenyl)-3-methylbutanoic anhydride |

Reactivity of the Aromatic Ring System

The 2-methoxyphenyl group in the molecule is susceptible to electrophilic attack and can be functionalized through metalation and cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) and the 3-methylbutanoic acid side chain.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. nih.govquora.com The alkyl side chain is a weakly activating group and is also an ortho, para-director. libretexts.org In this molecule, the methoxy group is at position 2. The combined directing effects strongly favor substitution at the positions ortho and para to the methoxy group. Given the steric hindrance from the adjacent alkyl chain, electrophilic attack is most likely to occur at the positions para (position 5) and ortho (position 3) to the methoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. vedantu.compearson.com

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the ring. wikipedia.org

The table below provides examples of potential electrophilic aromatic substitution products.

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitro-2-methoxyphenyl)-3-methylbutanoic acid and 4-(3-Nitro-2-methoxyphenyl)-3-methylbutanoic acid |

| Bromination | Br₂, FeBr₃ | 4-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid and 4-(3-Bromo-2-methoxyphenyl)-3-methylbutanoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(5-Acetyl-2-methoxyphenyl)-3-methylbutanoic acid and 4-(3-Acetyl-2-methoxyphenyl)-3-methylbutanoic acid |

Metalation and Cross-Coupling Reactions for Aryl Functionalization

Directed Ortho-Metalation (DoM): The methoxy group can act as a directed metalation group (DMG). wikipedia.orgbaranlab.org In the presence of a strong organolithium base, such as n-butyllithium, deprotonation occurs selectively at the position ortho to the methoxy group (position 3), facilitated by coordination of the lithium to the methoxy oxygen. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent at a specific position.

Cross-Coupling Reactions: If the aromatic ring is first halogenated (as described in 3.2.1), the resulting aryl halide can participate in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which uses a palladium catalyst to couple an aryl halide with an organoboron compound, is a powerful method for forming new carbon-carbon bonds. gre.ac.uknih.govyoutube.comlibretexts.org For instance, 4-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid could be coupled with a variety of arylboronic acids to synthesize biaryl derivatives.

The table below illustrates potential functionalization via metalation and cross-coupling.

| Reaction Type | Starting Material | Reagent(s) | Intermediate/Product |

| Directed Ortho-Metalation | This compound | 1. n-BuLi, THF 2. CO₂ 3. H₃O⁺ | 3-(2-Carboxy-3-methylpropyl)-2-methoxybenzoic acid |

| Suzuki Coupling | 4-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid | Phenylboronic acid, Pd catalyst, Base | 4-(5-Phenyl-2-methoxyphenyl)-3-methylbutanoic acid |

Stereoselective Transformations and Chiral Pool Applications Derived from the Compound

There is currently a lack of published research specifically detailing the stereoselective transformations of this compound. In principle, the chiral center at the beta-position relative to the carboxyl group makes it a potential candidate for use as a chiral building block. Resolution of the racemic mixture could provide access to enantiomerically pure forms of the acid. These enantiopure forms could then theoretically be used as starting materials in the synthesis of other chiral molecules, a concept central to chiral pool synthesis.

Potential stereoselective transformations could involve reactions that proceed with high stereocontrol at the existing chiral center or the introduction of new stereocenters with a defined relationship to the existing one. However, no specific examples or methodologies have been reported for this particular compound.

Synthesis of Advanced Chemical Precursors and Analogues for Further Synthetic Targets

The utility of this compound as a precursor for advanced chemical targets has not been specifically demonstrated in the available scientific literature. Its structure suggests that it could serve as a fragment in the synthesis of more complex molecules, potentially in the fields of medicinal chemistry or materials science.

Derivatization of the carboxylic acid moiety, modification of the aromatic ring, or transformations involving the alkyl chain could lead to a variety of analogues. These analogues could then be evaluated for various properties or used as intermediates in multi-step synthetic sequences. Despite this potential, there are no concrete examples in published literature of this compound being used as a key intermediate for the synthesis of specific, advanced target molecules.

Advanced Analytical Techniques and Spectroscopic Elucidation in Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 4-(2-Methoxyphenyl)-3-methylbutanoic acid. These methods provide detailed insights into the connectivity of atoms, their spatial arrangement, and the electronic environment within the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the 2-methoxyphenyl group would typically appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The aliphatic protons of the butanoic acid chain, including the methyl group, would resonate in the upfield region (δ 0.9-2.8 ppm), with their splitting patterns providing connectivity information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of thespectrum, typically around δ 175-180 ppm. The aromatic carbons would appear in the δ 110-160 ppm region, with the carbon bearing the methoxy group resonating at a higher field. The aliphatic carbons would be found in the upfield region of the spectrum.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, confirming the sequence of protons in the 3-methylbutanoic acid chain and the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connection between the butanoic acid chain and the phenyl ring, as well as the position of the methoxy group relative to the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~179 |

| Aromatic CH (C3', C4', C5', C6') | 6.8 - 7.3 (m) | 110 - 130 |

| Aromatic C-O (C2') | - | ~157 |

| Aromatic C-C (C1') | - | ~128 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| CH₂ adjacent to ring (C4) | ~2.6 (t) | ~35 |

| CH (C3) | ~2.4 (m) | ~38 |

| CH₂ adjacent to COOH (C2) | ~2.2 (d) | ~45 |

| Methyl (-CH₃) | ~1.0 (d) | ~19 |

s = singlet, d = doublet, t = triplet, m = multiplet

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. Fragmentation studies, typically using techniques like Electron Ionization (EI-MS), offer valuable information about the molecule's structure by analyzing the breakdown products.

The molecular weight of this compound (C₁₂H₁₆O₃) is 208.25 g/mol . In HRMS, the exact mass would be measured with high precision.

Fragmentation Pattern: In an EI-MS experiment, the molecule would undergo characteristic fragmentation. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). bldpharm.com Another common fragmentation is the McLafferty rearrangement, which for this molecule could lead to the loss of a neutral alkene fragment. The presence of the methoxyphenyl group would also lead to characteristic fragments. Cleavage of the benzylic C-C bond is a likely fragmentation pathway, which would result in the formation of a stable methoxybenzyl cation or related radical cations. The analysis of these fragment ions provides mechanistic insights into the molecule's stability and reactivity under ionization conditions.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 208 | [M]⁺ | Molecular Ion |

| 191 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 163 | [M - COOH]⁺ | Loss of carboxyl group |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage, formation of methoxybenzyl cation |

| 107 | [C₇H₇O]⁺ | Further fragmentation of the methoxybenzyl moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band for the C=O stretch of the carbonyl group would be expected around 1700-1725 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would be found just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The C=O stretch is also Raman active. This technique is particularly useful for monitoring reactions in aqueous media, where the strong water absorption in the infrared can be problematic.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid (-OH) | O-H stretch (dimer) | 2500-3300 (broad) | Weak |

| Carbonyl (C=O) | C=O stretch | 1700-1725 (strong) | Moderate to Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (multiple bands) | Strong |

| Methoxy Group (-OCH₃) | C-O stretch | 1230-1260 (strong) | Moderate |

| Aliphatic Chain | C-H stretch | 2850-2960 (multiple bands) | Strong |

UV-Visible Spectroscopy for Electronic Structure Investigations

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the 2-methoxyphenyl group. The presence of the methoxy group, an auxochrome, on the benzene (B151609) ring influences the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a primary absorption band (π → π) around 200-220 nm and a secondary, less intense band (also π → π) around 260-280 nm. The exact position of the maximum absorption (λ_max_) can provide insights into the electronic structure and conjugation within the molecule. For instance, a related compound, 4-(4-methoxyphenyl)-3-buten-2-one, shows a λ_max_ which can be referenced for comparison. scbt.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-IRD, Comprehensive Two-Dimensional GC (GCxGC))

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility of carboxylic acids, this compound would likely require derivatization, for example, by esterification to a more volatile methyl or silyl (B83357) ester, prior to GC analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique is particularly powerful as it combines the separation capabilities of GC with the identification power of MS. After separation on the GC column, the eluted components are introduced into the mass spectrometer, providing a mass spectrum for each component. This allows for the confident identification of the target compound and any impurities present.

GC-IRD (Gas Chromatography-Infrared Detection): GC-IRD provides an infrared spectrum of each compound as it elutes from the GC column. This can be very useful for distinguishing between isomers that may have similar mass spectra but different IR spectra. Studies on related compounds have shown the utility of GC-IRD in differentiating regioisomers.

Comprehensive Two-Dimensional GC (GCxGC): For complex mixtures, GCxGC offers significantly enhanced separation power by using two different GC columns with orthogonal separation mechanisms. This would be particularly useful for resolving co-eluting impurities that might not be separated by a single GC column.

The retention time of the derivatized compound in a GC analysis, along with the mass spectrum obtained from GC-MS, would serve as a robust method for its identification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. For the critical task of separating its stereoisomers, Chiral HPLC is employed. The separation of enantiomers is a significant challenge, as they possess identical physical and chemical properties in an achiral environment. bgb-analytik.com Chiral separations rely on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP), leading to different retention times for each enantiomer. bgb-analytik.com

The analysis of acidic chiral compounds, such as aryloxyphenoxypropanoic acids, can often be performed directly without derivatization. nih.gov The selection of the appropriate CSP is the most critical factor in achieving enantiomeric separation. bgb-analytik.com Several classes of CSPs have proven effective for resolving chiral acids and related molecules.

Pirkle-Type Phases: These "brush-type" phases, such as N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine, operate based on charge-transfer interactions, hydrogen bonds, and dipole-dipole interactions. nih.govhplc.eu They are robust and can be used in normal phase, but typically perform best with normal phase solvents. bgb-analytik.com For instance, a "hybrid" pi-electron donor–acceptor based stationary phase, (R, R) Whelk-01, has been successfully used to separate the enantiomers of β-amino-β-(4-methoxyphenyl) propionic acid. researchgate.net

Polysaccharide-Based Phases: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs. nih.govlcms.cz They can operate in normal phase, reversed-phase, and polar organic modes, offering broad selectivity for a wide range of chiral compounds. bgb-analytik.comymcamerica.commdpi.com The separation mechanism involves interactions like hydrogen bonding, dipole stacking, and steric effects within the chiral grooves of the polysaccharide structure. lcms.cz The choice of mobile phase, including non-standard solvents with immobilized CSPs, can significantly influence selectivity. nih.gov

Glycopeptide-Based Phases: Macrocyclic antibiotics like teicoplanin serve as effective chiral selectors. nih.gov These CSPs offer complex stereoselective interactions and have been used to achieve baseline resolution for the R- and S-isomers of aryloxyphenoxypropanoic acids. nih.gov

Cyclodextrin-Based Phases: Cyclodextrin-based CSPs can separate enantiomers in reversed-phase mode, where the most hydrophobic part of the molecule forms an inclusion complex with the cyclodextrin (B1172386) cavity. lcms.cz

Method validation for chiral HPLC is crucial, assessing parameters such as precision, accuracy, and linearity to ensure the reliable quantification of one enantiomer in the presence of the other. nih.gov For example, a validated HPLC method for an aryloxyphenoxypropanoic acid was able to precisely and accurately detect as little as 0.3% of the S-isomer in the R-isomer. nih.gov

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Typical Applications/Notes |

|---|---|---|---|

| Pirkle-Type | N-(3,5-dinitrobenzoyl)-phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole | Effective for compounds with aromatic rings and hydrogen bond donors/acceptors. hplc.eu |

| Polysaccharide | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, steric hindrance, dipole interactions | Broad applicability for a wide range of racemates; can be used in multiple solvent modes. nih.govymcamerica.com |

| Macrocyclic Glycopeptide | Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions | Excellent for separating chiral acids and amines. nih.gov |

| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | Inclusion complexation | Effective in reversed-phase mode for molecules with a hydrophobic moiety. lcms.cz |

Advanced Sample Preparation Techniques

Effective sample preparation is paramount for accurate and sensitive analysis, serving to isolate and concentrate the analyte while removing interfering matrix components. nih.gov For a compound like this compound, techniques such as derivatization, solid-phase microextraction (SPME), and headspace analysis are highly relevant.

Derivatization Strategies for GC/LC

Gas chromatography (GC) analysis of carboxylic acids is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. sigmaaldrich.com Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net

Silylation: This is one of the most common derivatization methods, replacing active hydrogens (like the one in the carboxylic acid group) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.comresearchgate.net The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Methylation/Alkylation: Converting the carboxylic acid to its corresponding methyl ester significantly increases volatility. Reagents such as (trimethylsilyl)diazomethane (TMSD) are effective and the method is noted for being simple, safe, and producing fewer interferences compared to others like boron trifluoride in methanol (B129727) (BF3/MeOH). nih.gov More powerful alkylating agents like trialkyloxonium tetrafluoroborates can also be used, which are effective in both aqueous and organic media. nih.gov

Solid Phase Microextraction (SPME)

SPME is an innovative, solvent-free sample preparation technology that combines sampling, isolation, and enrichment into a single step. nih.govsigmaaldrich.com It utilizes a fiber coated with an extracting phase (a polymer or sorbent) to concentrate analytes from a sample matrix before analysis by GC or HPLC. sigmaaldrich.com

For carboxylic acids, SPME can be highly effective, particularly when combined with derivatization. nih.gov The process can involve direct immersion (DI) of the fiber into a liquid sample or exposure of the fiber to the vapor phase above the sample (Headspace SPME). mdpi.com Headspace SPME is the preferred method for volatile and semi-volatile compounds. sigmaaldrich.com The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. Bipolar fibers, such as those with Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), are often effective for a broad range of compounds, including acids. nih.govmdpi.com For example, a CAR/PDMS fiber was found to be highly effective for the extraction of carboxylic acids when combined with an on-line methylation procedure. nih.gov

Headspace Techniques

Headspace analysis is a method for analyzing volatile organic compounds (VOCs) by sampling the gas phase in equilibrium with a liquid or solid sample in a sealed vial. hpst.czsigmaaldrich.com This technique is advantageous as it introduces less non-volatile matrix into the analytical instrument, preventing contamination and improving system longevity. hpst.cz While this compound itself has limited volatility, headspace analysis is crucial for detecting any volatile impurities, residual solvents, or volatile degradation products associated with it. sigmaaldrich.comscioninstruments.com In static headspace analysis, a sample is heated in a sealed vial to allow volatile compounds to partition into the headspace, an aliquot of which is then injected into the GC. hpst.czsigmaaldrich.com This technique is simple and robust for concentrating volatile analytes. sigmaaldrich.com

Table 2: Overview of Advanced Sample Preparation Techniques

| Technique | Principle | Primary Application for Target Compound | Key Considerations |

|---|---|---|---|

| Derivatization (Silylation/Methylation) | Chemical conversion of the carboxylic acid group to a less polar, more volatile ester or silyl ester. sigmaaldrich.com | To enable or improve analysis by Gas Chromatography (GC). researchgate.net | Choice of reagent (e.g., BSTFA, TMSD) and reaction conditions (temperature, time). researchgate.netnih.gov |

| Solid Phase Microextraction (SPME) | Equilibrium-based extraction of analytes from a sample onto a coated fiber. sigmaaldrich.com | Solvent-free extraction and concentration from various matrices. Can be combined with derivatization. nih.govresearchgate.net | Selection of fiber coating (e.g., DVB/CAR/PDMS) and extraction mode (Direct Immersion vs. Headspace). mdpi.com |

| Headspace Analysis | Analysis of the vapor phase in equilibrium with a sample in a sealed container. hpst.cz | Screening for volatile organic impurities or related volatile compounds. nih.gov | Equilibration temperature and time are critical parameters. embrapa.br |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While specific crystallographic data for this compound is not found in the searched literature, the methodology to obtain such data is well-established. The process begins with the growth of a high-quality single crystal, which can be a rate-limiting step. nih.gov This is typically achieved by slowly inducing supersaturation in a solution of the purified compound, for example, through slow evaporation or vapor diffusion. nih.gov

Once a suitable crystal is obtained, it is mounted and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector. This diffraction pattern is mathematically processed to generate an electron density map of the molecule, from which the positions of the individual atoms can be deduced. semanticscholar.org

For this compound, an X-ray crystal structure would reveal:

Molecular Conformation: The exact spatial orientation of the 2-methoxyphenyl group relative to the butanoic acid chain, including the torsion angles that define the molecule's shape.

Intermolecular Interactions: The way molecules pack together in the crystal lattice. A key feature for a carboxylic acid is the formation of strong hydrogen bonds. Carboxylic acids typically form centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice-versa. This O—H···O hydrogen bonding is a dominant interaction that would be expected to dictate the packing arrangement.

Absolute Configuration: If a chiral sample is crystallized, anomalous dispersion techniques can be used to determine the absolute stereochemistry (R or S configuration) without ambiguity.

Analysis of related structures, such as those containing methoxyphenyl groups or butanoic acid fragments, shows that intermolecular forces like O—H···O hydrogen bonds and weaker C—H···π interactions are crucial in stabilizing the crystal packing. semanticscholar.orgresearchgate.net

Table 3: Information Gained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Torsional Angles | The angles that define the conformation of the molecule (e.g., the rotation around single bonds). |

| Intermolecular Interactions | Identification and geometry of non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net |

| Absolute Configuration | Unambiguous assignment of the R/S configuration for a chiral center. nih.gov |

Computational and Theoretical Chemistry Insights into 4 2 Methoxyphenyl 3 Methylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energy landscape of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry of 4-(2-Methoxyphenyl)-3-methylbutanoic acid. By employing functionals like B3LYP with a suitable basis set such as 6-31+G(d), the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation can be accurately calculated. biointerfaceresearch.com

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. DFT calculations can map the potential energy surface by systematically rotating these bonds, identifying various low-energy conformers and the transition states that separate them. This analysis reveals the molecule's preferred shapes and their relative stabilities.

Furthermore, DFT is used to compute vibrational frequencies. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated harmonic vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the optimized structure and provide a detailed assignment of the observed spectral bands. biointerfaceresearch.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31+G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aliphatic chain) | 1.53 - 1.55 Å |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.36 Å | |

| C-O (methoxy) | 1.37 Å | |

| C-H (aromatic) | 1.08 - 1.09 Å | |

| Bond Angle | O=C-O (carboxyl) | 123.5° |

| C-C-C (backbone) | 112.0° - 115.0° | |

| C-O-C (ether) | 118.0° | |

| Dihedral Angle | C-C-C-C (butanoic acid chain) | Variable (conformers) |

| C-C-O-C (methoxyphenyl) | ~180° (for planarity) |

Note: This table contains hypothetical data for illustrative purposes.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating molecular energies compared to DFT, albeit at a greater computational cost. researchgate.netacs.org

For this compound, ab initio calculations can provide precise values for its heat of formation and the activation energies of potential chemical reactions. researchgate.net For instance, the energy barrier for its decarboxylation or esterification can be meticulously determined. acs.org By mapping the reaction pathway, these methods can identify the structures of transition states and intermediates, offering a detailed mechanistic understanding of how the molecule transforms during a chemical process. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can model its movement and conformational changes in a simulated environment, such as in a solvent. nih.govresearchgate.net

These simulations reveal the dynamic conformational landscape, showing how the molecule transitions between different shapes at a given temperature. This is particularly important for understanding its behavior in solution, where interactions with solvent molecules can significantly influence its preferred conformations. By simulating the molecule in different solvents (e.g., water, ethanol, chloroform), one can study how the solvent affects its structure and flexibility. rsc.org

Table 2: Hypothetical Summary of Solvent Effects on this compound from MD Simulations

| Solvent | Predominant Conformation | Hydrogen Bonding Interactions | Dipole Moment (Debye) |

| Water | Folded (hydrophobic collapse) | Strong (carboxyl group with water) | Increased |

| Chloroform | Extended | Weak | Unchanged |

| Ethanol | Intermediate | Moderate (carboxyl and methoxy (B1213986) groups) | Slightly Increased |

Note: This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR/Raman intensities, UV-Vis absorption maxima)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. nih.govnih.govimist.ma These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecule's structure. youtube.com

Similarly, the intensities for IR and Raman spectra can be calculated alongside the vibrational frequencies, providing a complete theoretical spectrum that can be compared with experimental results. nih.gov The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be used to predict the UV-Vis absorption maxima, which correspond to electronic transitions within the molecule. rsc.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | 6.8 - 7.2 ppm |

| Chemical Shift (CH₂-COOH) | 2.4 ppm | |

| Chemical Shift (O-CH₃) | 3.8 ppm | |

| ¹³C NMR | Chemical Shift (C=O) | 175 ppm |

| Chemical Shift (Ar-C) | 110 - 158 ppm | |

| Chemical Shift (O-CH₃) | 55 ppm | |

| IR | C=O Stretch Frequency | ~1710 cm⁻¹ |

| O-H Stretch Frequency | ~3000-3300 cm⁻¹ (broad) | |

| UV-Vis | λ_max | ~275 nm |

Note: This table contains hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational pathway analysis allows for the detailed investigation of reaction mechanisms at the molecular level. researchgate.netnih.gov For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

By calculating the potential energy surface for a given reaction, chemists can identify the most likely pathway from reactants to products. acs.orgresearchgate.net This includes locating the transition state structures and any intermediates that may be formed. researchgate.net Such analyses can reveal the step-by-step process of bond breaking and formation, providing a deeper understanding than what can often be obtained from experiments alone. nih.gov For example, the mechanism of its acid-catalyzed esterification could be elucidated by modeling the protonation steps and the nucleophilic attack of an alcohol. researchgate.net

In Silico Design and Prediction of Novel Chemical Analogues and Their Theoretical Properties

The principles of computational chemistry can be extended to the in silico design of novel molecules. rsc.orgnih.gov By making systematic modifications to the structure of this compound, it is possible to create a library of virtual analogues. The theoretical properties of these new compounds, such as their electronic structure, stability, and reactivity, can then be calculated. researchgate.netnih.gov

This approach is particularly useful in drug discovery and materials science, where it can be used to screen for molecules with desired properties before committing to their synthesis. researchgate.net For example, analogues could be designed to have altered solubility, different reactivity, or enhanced biological activity, with their properties predicted computationally to guide further research. nih.gov

Table 4: Hypothetical In Silico Designed Analogues and Their Predicted Properties

| Analogue Modification | Predicted Property Change | Rationale |

| Fluorination of phenyl ring | Increased lipophilicity, altered electronic properties | To enhance membrane permeability |

| Replacement of carboxyl with ester | Increased volatility, loss of H-bond donor | To create a prodrug or alter physical properties |

| Isosteric replacement of methoxy group | Altered binding affinity to a target receptor | To probe structure-activity relationships |

| Addition of a hydroxyl group | Increased polarity and water solubility | To improve pharmacokinetic properties |

Note: This table contains hypothetical data for illustrative purposes.

Advanced Applications in Chemical Science and Industrial Processes

Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules

4-(2-Methoxyphenyl)-3-methylbutanoic acid serves as a valuable building block in organic synthesis. whiterose.ac.uk Its structure contains multiple functional groups that can be selectively modified, allowing it to be incorporated into larger, more complex molecular architectures. The carboxylic acid moiety provides a reactive handle for a variety of transformations, including esterification, amidation, and reduction to an alcohol. The methoxy-substituted phenyl group can also be chemically altered, for instance, through demethylation to reveal a phenol (B47542), which can then undergo further reactions.

While direct citations for the synthesis of specific blockbuster drugs using this exact isomer are not prevalent in the reviewed literature, the structural motif of methoxyphenyl-alkanoic acids is a recurring theme in medicinal chemistry. For example, closely related isomers and derivatives are key intermediates in the synthesis of significant pharmaceutical compounds. The renin inhibitor Aliskiren, used for treating hypertension, is synthesized using (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid as a critical intermediate. researchgate.net Similarly, the calcium channel blocker Diltiazem is prepared from a racemic mixture of methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, highlighting the pharmaceutical importance of this class of compounds. googleapis.com The presence of this compound in the catalogs of chemical suppliers specializing in pharmaceutical intermediates underscores its role as a precursor for creating diverse molecular scaffolds for drug discovery programs. bldpharm.combldpharm.com

Contributions to Specialty Chemical Production and Fine Chemical Manufacturing

The availability of this compound from various chemical suppliers indicates its use in the production of specialty and fine chemicals. bldpharm.comsynquestlabs.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. This compound, often listed as a research chemical or building block, is produced via multi-step synthesis for use in research and development and as a starting material for more complex proprietary molecules. bldpharm.combldpharm.com

Industrial processes for structurally similar compounds provide insight into the manufacturing of this compound. A patented method for producing the related compound 4-(4-methoxyphenyl)butyric acid involves a Friedel-Crafts reaction between an alkoxybenzene and succinic anhydride (B1165640), followed by a reduction step. google.com This keto-acid intermediate is then reduced to the final butanoic acid product. google.com Such established synthetic routes are indicative of the industrial relevance and scalability for this class of molecules. Furthermore, research into greener production methods, such as an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid, demonstrates ongoing efforts to optimize the manufacturing of these intermediates for both economic and environmental efficiency. rsc.org

Potential in Materials Science and Polymer Chemistry Applications

The bifunctional nature of this compound—possessing both a reactive carboxylic acid and a modifiable aromatic ring—presents potential for its use in materials science and polymer chemistry. Chemical suppliers categorize the compound as a "Polymer Science Material Building Block," suggesting its utility as a monomer or an additive in polymer synthesis. bldpharm.com

The carboxylic acid group can participate in polycondensation reactions to form polyesters or polyamides. The methoxyphenyl group can influence the final properties of the polymer, such as thermal stability, solubility, and optical characteristics. It also provides a site for post-polymerization modification.

While direct polymerization of this specific compound is not extensively documented, related research shows the feasibility of incorporating similar structures into polymeric chains. For instance, a Schiff base derived from ortho-vanillin and gamma-aminobutyric acid was used to create a copper(II) complex that forms a one-dimensional polymeric structure. mdpi.com This demonstrates how butanoic acid derivatives can be elaborated into ligands that, upon complexation with metal ions, self-assemble into coordination polymers. Such materials are of interest for their potential magnetic, catalytic, or optical properties.

Catalytic Applications of the Compound or its Derivatives (e.g., as ligands or promoters)

The functional groups within this compound, specifically the carboxylate and the methoxy (B1213986) ether oxygen, are capable of coordinating with metal ions. This suggests that the compound or its derivatives could serve as ligands in the formation of metal complexes. These complexes, in turn, could exhibit catalytic activity.

The field of coordination chemistry has shown that metal complexes derived from Schiff bases and other organic ligands can be effective catalysts and possess significant biological activity. researchgate.net For example, research on various metal complexes of a methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivative showed their potential as inhibitors for certain kinases, which is a form of targeted chemical intervention. nih.gov In other studies, bifunctional catalysts have been created by incorporating metal-phosphine complexes into Metal-Organic Frameworks (MOFs), where the framework itself provides Lewis acidic sites. st-andrews.ac.uk

Although the potential for forming catalytically active complexes exists, specific studies detailing the use of this compound or its direct derivatives as a ligand or promoter in catalytic applications were not identified in the surveyed literature. However, the general principle that functionalized organic acids can be transformed into valuable ligands for catalysis remains a strong possibility for future research.

Process Chemistry and Scale-Up Considerations for Industrial Implementation

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and scalable chemical processes. Its commercial availability implies that such processes have been developed. bldpharm.com Insights into these processes can be gleaned from patents and process chemistry studies on closely related isomers.

A plausible industrial-scale synthesis would likely involve a two-step process, as outlined for a similar compound in a patent. google.com The first step would be a Friedel-Crafts acylation, followed by a reduction. The key considerations for scale-up include managing reaction exotherms, selecting appropriate and cost-effective solvents and catalysts, ensuring high conversion and yield, and developing efficient purification methods.

Below is a table outlining a potential synthesis route based on established chemistry for analogous compounds. google.com

| Reaction Step | Description | Typical Reagents & Conditions | Scale-Up Considerations |

| 1. Friedel-Crafts Acylation | Condensation of a methoxybenzene derivative with a substituted succinic anhydride to form a keto-acid intermediate. | Reactants: 2-Methoxy-toluene, Methylsuccinic anhydride. Catalyst: Lewis acid (e.g., AlCl₃, SnCl₄). Solvent: Dichlorobenzene. google.com | Control of temperature due to exothermic reaction; management of catalyst waste; solvent recovery and recycling. |

| 2. Reduction | Reduction of the ketone group in the intermediate to a methylene (B1212753) group to yield the final product. | Reactants: Keto-acid intermediate, Hydrogen gas. Catalyst: Palladium on carbon (Pd/C). google.comSolvent: Toluene, Acetic Acid. google.com | Safe handling of flammable hydrogen gas under pressure; catalyst filtration and recovery; product isolation and purification (e.g., crystallization). |

Process optimization is crucial for industrial implementation. For instance, developing solvent-free reaction conditions or using milder reagents can significantly improve the environmental footprint and cost-effectiveness of the manufacturing process, as demonstrated in green chemistry approaches for related molecules. rsc.org

Future Research Directions and Emerging Avenues for 4 2 Methoxyphenyl 3 Methylbutanoic Acid

Development of Novel Biocatalytic Routes and Enzymatic Transformations

The demand for enantiomerically pure compounds in various industries necessitates the development of highly selective and sustainable synthetic methods. Biocatalysis, utilizing enzymes or whole organisms, offers a powerful alternative to traditional chemical catalysis, often providing exceptional stereoselectivity under mild reaction conditions.

Future research will likely focus on identifying and engineering enzymes capable of acting on 4-(2-Methoxyphenyl)-3-methylbutanoic acid or its precursors. For instance, the enantioselective hydrogenation of related α,β-unsaturated acids to produce chiral butanoic acid derivatives has been achieved with high success using metal catalysts. A key research direction would be to replace these metal catalysts with enzymes like ene-reductases. Similarly, lipases have proven effective in the enantioselective hydrolysis of related ester compounds, suggesting their potential for resolving racemic mixtures of this compound esters. google.com The enzyme-catalyzed hydrolysis of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate using lipase (B570770) from Serratia marcescens or Candida cylindracea showcases a viable pathway to obtain enantiomerically pure intermediates. google.com

Research into the enantioselective hydrogenation of (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid, a precursor to the renin inhibitor Aliskiren, has demonstrated the potential of chiral rhodium complexes to achieve high enantiomeric excess (ee). researchgate.net This highlights a clear opportunity for biocatalytic approaches to achieve similar or superior results.

| Catalyst/Enzyme | Substrate | Transformation | Product | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [Rh(NBD)₂]BF₄ with ferrocene-based phosphine (B1218219) ligands | (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid | Homogeneous Hydrogenation | (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid | Up to 95% | researchgate.net |

| Lipase (e.g., from Serratia marcescens) | Racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate | Enantioselective Hydrolysis | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | 90-99% | google.com |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The conventional, one-at-a-time approach to chemical synthesis is often a bottleneck in discovering new derivatives and optimizing reaction conditions. rsc.org Automated synthesis platforms coupled with high-throughput experimentation (HTE) are set to revolutionize this process. rsc.orgchemrxiv.org These platforms enable the rapid execution and analysis of hundreds of reactions in parallel, dramatically accelerating research timelines. chemrxiv.org

For this compound, HTE can be used to screen a vast array of catalysts, solvents, and reaction parameters to identify optimal conditions for its synthesis or derivatization. For example, in developing new amide derivatives, an HTE platform could test various coupling agents and bases simultaneously. chemrxiv.org Software solutions are being developed to manage the complex workflow of HTE, from the design of the reaction array to data analysis and visualization. chemrxiv.org This integration of robotics and software allows for more intelligent and efficient exploration of the chemical space. rsc.org

| Reaction Parameter | Variables Screened | Analysis Method | Potential Outcome |

|---|---|---|---|

| Coupling Agent | HATU, DCC/HOBt, T3P, etc. | UPLC-MS | Identification of optimal conditions for yield and purity of new amide derivatives of this compound. |

| Base | DIPEA, Triethylamine, DMAP, etc. | ||

| Solvent | DMF, Acetonitrile, Dichloromethane, etc. |

Exploration of New Reaction Spaces and Unconventional Synthetic Methodologies

Future synthetic efforts will increasingly focus on unconventional methodologies that offer greater efficiency, atom economy, and access to novel molecular architectures. One such promising area is the use of multicomponent reactions (MCRs). mdpi.commdpi.com MCRs allow for the construction of complex molecules from three or more simple starting materials in a single step, which is a significant advantage over traditional multi-step linear syntheses. mdpi.commdpi.com While direct MCR synthesis of this compound may be challenging, this approach is highly valuable for creating a diverse library of its derivatives by reacting it with other building blocks. mdpi.com

Another avenue involves the adoption of greener and more sustainable chemical processes. This includes the development of one-pot procedures that minimize waste and purification steps, as demonstrated in the synthesis of various heterocyclic compounds. nih.govresearchgate.net Furthermore, exploring solvent-free reaction conditions, such as the demethylation of a related methoxyphenyl butanoic acid using aqueous HBr without a phase transfer catalyst, represents a significant step towards environmentally benign chemistry. rsc.org

Advanced Theoretical Prediction of Unexplored Reactivity and Molecular Design using Machine Learning

The synergy between computational chemistry and artificial intelligence is creating powerful new tools for predictive chemistry. nih.govgithub.io Advanced theoretical methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its reactivity, guiding the design of new experiments. ajchem-a.com

More recently, machine learning (ML) and deep learning have emerged as transformative technologies in molecular design. nih.govscilit.com By training models on large datasets of chemical reactions, ML algorithms can predict reaction outcomes, yields, and even suggest optimal synthetic routes. nih.gov A significant frontier is de novo molecular design, where generative AI models can invent entirely new molecules with specific desired properties. github.ioscilit.comdntb.gov.ua For this compound, these models could be used to design novel analogs with potentially enhanced biological activity or improved physicochemical properties. This approach moves beyond simple modification of the existing scaffold to the intelligent creation of new chemical entities. github.com

| Methodology | Application for this compound | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Predicting sites of reactivity (e.g., electrophilic/nucleophilic centers), reaction energy barriers. ajchem-a.com | Rational guidance for designing new reactions and avoiding undesirable side products. |

| Machine Learning (Yield Prediction) | Training models on HTE data to predict the yield of new derivatives under various conditions. nih.gov | Accelerated optimization of synthetic routes without exhaustive experimentation. |

| Generative AI (De Novo Design) | Designing novel molecular structures based on the butanoic acid scaffold with optimized properties. github.ioscilit.com | Discovery of new compounds with potentially superior performance characteristics. |

Multidisciplinary Approaches to Chemical Innovation

The most significant breakthroughs in the study of this compound will arise from the convergence of multiple scientific disciplines. The future of chemical innovation lies in integrated platforms that combine chemistry, biology, computer science, and engineering.